N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-26(2)20(15-6-9-19-16(12-15)10-11-27(19)3)14-24-22(28)23(29)25-18-8-7-17(30-4)13-21(18)31-5/h6-9,12-13,20H,10-11,14H2,1-5H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOODTWFDGIWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a dimethoxyphenyl moiety and a dimethylamino group attached to an indolin-5-yl ethyl chain, suggests diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of oxalamide compounds can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.
- Antimicrobial Activity : Certain oxalamide derivatives demonstrate effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
- Neuroprotective Effects : The dimethylamino group is known to interact with neurotransmitter systems, which may contribute to neuroprotective effects in models of neurodegenerative diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to modulation of signaling pathways associated with mood regulation and cognitive function.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of similar compounds. Below are summarized findings relevant to this compound:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1 | Oxalamide Derivative A | Anticancer | Induced apoptosis in breast cancer cells with IC50 = 12 µM. |
| 2 | Oxalamide Derivative B | Antimicrobial | Effective against E. coli with MIC = 32 µg/mL. |
| 3 | Oxalamide Derivative C | Neuroprotection | Reduced neuronal death in a Parkinson's model by 40%. |
Q & A
Q. What are the established synthetic routes for N1-(2,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the 1-methylindolin-5-yl intermediate via alkylation or reductive amination of indole derivatives.
- Step 2 : Coupling of the 2,4-dimethoxyphenylamine moiety with oxalyl chloride to form the oxalamide backbone.
- Step 3 : Introduction of the dimethylaminoethyl group via nucleophilic substitution or Michael addition under inert atmospheres (N₂ or Ar) . Key conditions include reflux in anhydrous solvents (e.g., DCM, DMF) and use of catalysts like DMAP. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR (¹H and ¹³C) : Assigns protons and carbons from the dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃), dimethylamino (δ 2.2–2.5 ppm for N(CH₃)₂), and indolinyl (δ 6.5–7.5 ppm for aromatic protons) groups .
- HRMS : Validates molecular weight (C₂₄H₃₀N₄O₄; theoretical ~462.48 g/mol).
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor binding : Screen for affinity to targets like GPCRs or kinases via fluorescence polarization or SPR .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC determination via broth dilution) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be systematically addressed?
- Pharmacokinetic profiling : Measure solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis) to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
- Dose optimization : Conduct PK/PD modeling to align in vivo dosing with effective in vitro concentrations .
Q. What strategies optimize regioselectivity in modifying the oxalamide core for structure-activity relationship (SAR) studies?
- Computational modeling : Perform DFT calculations to predict electronic effects of substituents on reactivity .
- Parallel synthesis : Use Ugi or Passerini reactions to generate analogs with varied substituents (e.g., halogens, alkyl groups) on the phenyl and indolinyl moieties .
- Crystallography : Resolve X-ray structures to correlate steric effects (e.g., dimethoxy vs. dichloro substitution) with target binding .
Q. How do steric and electronic properties of the 1-methylindolin-5-yl group influence target engagement?
- Steric effects : Compare analogs with bulkier substituents (e.g., 1-ethylindolin-5-yl) using molecular docking (e.g., AutoDock Vina) to assess binding pocket compatibility .
- Electronic effects : Synthesize derivatives with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups on the indolinyl ring; evaluate changes in binding kinetics via SPR .
Q. What methodologies resolve discrepancies in reaction yields during scale-up synthesis?
- DOE (Design of Experiments) : Optimize parameters (temperature, solvent ratio, stirring rate) using response surface methodology .
- Inline analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediate formation .
- Purification troubleshooting : Switch from column chromatography to recrystallization (e.g., ethanol/water) for higher throughput .
Key Recommendations
- Prioritize molecular dynamics simulations to study conformational flexibility in target binding pockets .
- Validate off-target effects using kinome-wide profiling (e.g., KinomeScan) to ensure selectivity .
- Collaborate with crystallographers to resolve co-crystal structures of the compound with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
